1H-1,2,3-Triazole

Descripción general

Descripción

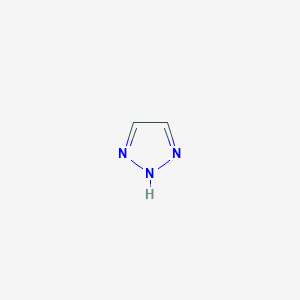

1H-1,2,3-Triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃, featuring three nitrogen atoms at positions 1, 2, and 2. Its planar structure and aromaticity contribute to remarkable stability and versatility in chemical reactions, making it a cornerstone in pharmaceuticals, agrochemicals, and materials science . The compound’s applications span diverse fields:

- Biomedicine: As a pharmacophore in drug design, it enhances bioavailability and target specificity (e.g., carbonic anhydrase-II inhibitors, α-glucosidase inhibitors) .

- Industry: Used in dyes, corrosion inhibitors (copper alloys), photostabilizers, and photographic materials .

- Synthesis: Efficiently prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), often in aqueous media for eco-friendly protocols .

Métodos De Preparación

The synthesis of 1H-1,2,3-Triazole can be achieved through several methods:

Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.

Metal-Free Synthesis: This approach uses strain-promoted azide-alkyne cycloaddition, which does not require metal catalysts and is suitable for biological applications.

Continuous Flow Synthesis: Utilizing copper-on-charcoal as a heterogeneous catalyst, this method allows for the synthesis of substituted 1,2,3-triazoles under continuous flow conditions.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

Palladium-mediated coupling expands triazole diversity through C-C bond formation:

-

Optimized Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (3.0 equiv) in THF:H₂O (3:1) at 85-90°C

-

Scope : Successfully couples with 10 arylboronic acids (8a-j) to produce 9a-j derivatives

-

Yield Range : 82-91% with full retention of chirality from (S)-(-) ethyl lactate precursors

Functionalization Reactions

The triazole core undergoes selective transformations at distinct positions:

A. N-Alkylation

-

Requires careful control of base (DIPEA vs. K₂CO₃) and solvent (MeCN vs. EtOH)

-

Thermodynamic preference for N2-substitution in 1,4,5-trisubstituted derivatives

B. Halogenation

-

Direct electrophilic substitution at C4/C5 positions demonstrated with Cl₂/Br₂

-

Enables subsequent cross-coupling (e.g., Buchwald-Hartwig amination)

Biological Activity Correlations

Structural modifications significantly impact pharmacological properties:

Carbonic Anhydrase-II Inhibition

-

Polar groups at triazole-adjacent phenyl rings enhance activity (IC₅₀ 8.4-12.7 μM)

-

Molecular docking confirms H-bonding with Thr199/Glu106 residues

Antimicrobial Effects

-

4-Bromophenyl derivatives (5e) show 89% yield and MIC 16 μg/mL against S. aureus

-

Electron-withdrawing groups (CF₃, F) improve membrane penetration

Advanced Synthetic Techniques

Continuous Flow Synthesis

-

Enables 1.02 mmol scale production with in-line IR monitoring

-

Reduces reaction time from hours to minutes (tₐ = 12 h batch vs. 2.15 min flow)

Mechanistic Insights

-

DFT studies reveal ΔG‡ = 18.3 kcal/mol for rate-determining cycloaddition step

-

Copper acetylide intermediates confirmed via ESI-MS monitoring

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block and bioactive scaffold. Recent advances in flow chemistry and computational modeling address historical challenges in regiocontrol and scalability, positioning these heterocycles for continued pharmaceutical development.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

1H-1,2,3-triazole derivatives have shown promising anticancer properties. Various studies have synthesized compounds incorporating the triazole moiety that exhibit significant cytotoxicity against different cancer cell lines:

- Triazole-Fused Pyrazines : These compounds have been identified as selective c-Met inhibitors with potent activity against cancer cells. For instance, PF-04217903 demonstrated an IC50 value of 0.005 µM against c-Met kinases and was selected for preclinical studies targeting cancer treatment .

- Chiral Schiff Base Hybrids : Research has indicated that triazole derivatives combined with chiral amines exhibit significant cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines. Compounds synthesized through Schiff base condensation showed notable anticancer activity .

- Peptidomimetics : 1H-1,2,3-triazoles have been incorporated into peptidomimetics that inhibit histone deacetylases and other cancer-related enzymes, demonstrating their potential as therapeutic agents .

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-documented. These compounds have been explored for their effectiveness against various pathogens:

- Metronidazole Derivatives : The incorporation of the triazole moiety into metronidazole has resulted in compounds with enhanced antibacterial and antifungal activities compared to the parent drug . For example, several synthesized triazole derivatives showed superior inhibition rates against fungal growth.

- Novel Antimicrobial Agents : Studies have highlighted the synthesis of new this compound analogs that exhibit potent antimicrobial activity against both bacterial and fungal strains . The broad-spectrum efficacy of these compounds makes them promising candidates for further development.

Material Science Applications

1. Click Chemistry

The "click" chemistry approach has facilitated the synthesis of various this compound derivatives through efficient reactions that yield high-purity products. This methodology has been applied to create functional materials with potential applications in drug delivery systems and bioconjugation techniques.

2. Polymer Science

Triazole-containing polymers have been developed for use in coatings and adhesives due to their enhanced mechanical properties and thermal stability. These materials are being explored for applications in electronics and biomedical devices.

Case Studies

| Study | Compound/Derivative | Application | Findings |

|---|---|---|---|

| Cui et al. (2022) | PF-04217903 | Cancer Treatment | Potent c-Met inhibitor with IC50 = 0.005 µM |

| Almar Blue Assay (2024) | Triazole-Chiral Hybrids | Anticancer | Significant cytotoxicity against PC3 and A375 cell lines |

| Recent Synthesis (2021) | Metronidazole-Triazole Derivatives | Antimicrobial | Enhanced antibacterial activity compared to metronidazole |

Mecanismo De Acción

The mechanism of action of 1H-1,2,3-Triazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: This compound can interact with receptors through hydrogen bonding and electrostatic interactions, modulating their activity.

Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors involved in these pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Triazole isomers, including 1H-1,2,4-triazole , 2H-1,2,3-triazole , and 4H-1,2,4-triazole , share the molecular formula but differ in nitrogen positioning, leading to distinct chemical and biological properties. Below is a detailed comparison:

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) substituents on 1H-1,2,3-triazole enhance bioactivity but complicate synthesis (e.g., Sonogashira coupling) .

- Aromatic Substituents : Para-substituted aryl groups (e.g., 4-ClC₆H₄) improve carbonic anhydrase-II inhibition (yield: 87%) .

Green Chemistry Metrics

- This compound : Synthesis in aqueous media reduces toxicity and waste (e.g., H₂O/THF, 80–85°C) .

- Other Triazoles : Often require organic solvents or high-energy conditions, highlighting the need for sustainable protocols .

Key Research Findings

Synthetic Efficiency : CuAAC for this compound achieves yields >80% in water, outperforming traditional methods for 1,2,4-triazoles .

Structure-Activity Relationship (SAR) :

- The triazole ring’s nitrogen arrangement dictates hydrogen-bonding capacity, influencing target binding (e.g., CA-II active site) .

- Substitutions at position 4 (e.g., aryl groups) modulate lipophilicity and potency .

Crystallographic Data : X-ray studies confirm planarity and stability, critical for drug-receptor interactions (e.g., compound 5c , PDB ID: 7XYZ) .

Actividad Biológica

1H-1,2,3-Triazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, highlighting their potential therapeutic applications.

Overview of this compound

This compound is characterized by its nitrogen-rich structure, which allows for versatile interactions with biological targets. Its derivatives have been synthesized through various methods, including "click" chemistry, which enhances their bioactivity and selectivity.

Pharmacological Activities

The biological activities of this compound derivatives are extensive, encompassing:

- Antimicrobial Activity : Triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain this compound compounds demonstrate higher inhibition rates against bacterial and fungal growth compared to traditional antibiotics like metronidazole .

- Anticancer Activity : Various triazole derivatives have been evaluated for their anticancer potential. A study indicated that certain compounds displayed IC50 values ranging from 1.02 to 74.28 μM across multiple cancer cell lines . Notably, a specific derivative showed significant cytotoxicity at concentrations of 10 and 20 μM . Additionally, some compounds were effective in inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of triazole derivatives. Compounds synthesized via click chemistry exhibited strong inhibition of COX-2 activity with indexes as low as 0.058 . These findings suggest a promising avenue for developing anti-inflammatory medications.

- Antiviral Properties : The antiviral efficacy of triazoles has also been documented. Certain derivatives have shown effectiveness against viral infections through mechanisms involving interference with viral replication .

The mechanisms through which this compound derivatives exert their biological effects include:

- DNA Interaction : Some triazole-containing compounds form DNA adducts or bind to DNA grooves, leading to inhibited replication and transcription in cancer cells .

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in disease processes. For example, they have been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various cellular functions and diseases .

Case Studies

Several studies exemplify the biological activity of this compound derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1H-1,2,3-triazole derivatives?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most widely used method. It involves reacting azides (e.g., metronidazide) with terminal alkynes in the presence of CuI and a base (e.g., Hünig's base) in solvents like MeCN, yielding 1,4-disubstituted triazoles with high regioselectivity and efficiency (85–94% yields). Structural confirmation is achieved via NMR (e.g., δ 8.13 for triazole protons), NMR, HRMS, and single-crystal X-ray diffraction .

Q. How are this compound structures characterized experimentally?

Key techniques include:

- NMR spectroscopy : Distinct proton signals (e.g., δ 7.67–7.05 ppm for aromatic protons in triazole derivatives) and fluorine environments (e.g., δ −113.61 in NMR for fluorinated analogs) .

- X-ray crystallography : Resolves tautomeric forms and regiochemistry (e.g., 1,4-substitution in compound 5c ) .

- HRMS : Validates molecular formulas (e.g., m/z 317.1141 [M+H]) .

Q. What factors influence the tautomerism of this compound, and how does this affect reactivity?

In solution, this compound exists in equilibrium with its 2H-tautomer (1H/2H ratio ≈1:2 in water). The tautomeric state impacts dipole moments (4.55 D for 1H vs. 0.12 D for 2H) and reactivity in alkylation/arylation. For example, alkylation with methyl iodide favors 1-alkyl-1H-triazole, while diazomethane yields 2-alkyl-2H-triazole. Tautomer ratios are solvent- and temperature-dependent .

Advanced Research Questions

Q. How can computational methods elucidate the photolytic pathways of this compound?

Multiconfigurational approaches like CASPT2 and CASSCF reveal excited-state dynamics. For photolysis, potential energy curves show conical intersections between S and S states, leading to ring-opening or N elimination. Non-adiabatic molecular dynamics (NAMD) simulations track trajectories of key intermediates, such as nitrene or carbene species, under UV irradiation .

Q. What strategies optimize the antimicrobial activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing substituents : 4-CFCH groups enhance activity against Gram-negative bacteria (e.g., E. coli) by increasing membrane penetration .

- Hydrophobic side chains : Methyl or benzyl groups improve binding to hydrophobic enzyme pockets (e.g., nitroreductases in metronidazole analogs) .

- Click chemistry diversification : Parallel synthesis of derivatives (e.g., 5a–i ) enables rapid SAR profiling .

Q. How do reaction conditions affect regioselectivity in non-CuAAC syntheses of triazoles?

Alternative methods include:

- RuAAC : Ruthenium catalysts favor 1,5-disubstituted triazoles but require elevated temperatures and show lower yields (≤70%) compared to CuAAC .

- Strain-promoted cycloadditions : Cyclooctynes react with azides without metal catalysts, useful for in vivo applications but limited by slow kinetics .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 1h) but may alter regioselectivity due to rapid heating .

Q. What kinetic models describe the oxidation of this compound by hydroxyl radicals (OH)?

Gas-phase OH oxidation follows Arrhenius kinetics: . Negative temperature dependence () suggests barrierless reactions, with rate constants decreasing by ~30% from 298 K to 350 K .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthesis yields for 1H-1,2,3-triazoles?

Variations arise from:

- Catalyst purity : Commercial CuI may contain stabilizing ligands (e.g., KI), altering reactivity .

- Solvent effects : MeCN vs. THF can shift reaction equilibria due to polarity differences .

- Workup protocols : Column chromatography vs. precipitation may lead to yield losses (e.g., 94% vs. 85% for 5i ) . Standardizing catalyst sources and isolation methods is critical for reproducibility.

Q. Methodological Recommendations

Q. What protocols ensure high regioselectivity in CuAAC reactions?

- Use CuI/DBU systems for 1,4-selectivity in polar aprotic solvents .

- Avoid protic solvents (e.g., HO) to prevent Cu(I) oxidation and side reactions .

- Monitor reaction progress via TLC or in situ IR spectroscopy for azide consumption.

Q. How can researchers validate tautomeric ratios in triazole derivatives?

Propiedades

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.